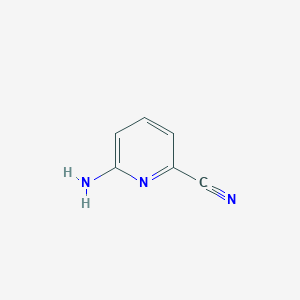

6-Aminopicolinonitrile

Overview

Description

6-Aminopicolinonitrile is a useful research compound. Its molecular formula is C6H5N3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Medicine and Biology

Antimalarial Therapy : 8-Aminoquinoline therapy for latent malaria shows the significance of 8-aminoquinolines in clinical and public health contexts. These compounds have been crucial in the fight against endemic malaria (Baird, 2019).

Antimicrobial Activity : Synthesis and screening of various aminopicoline derivatives have demonstrated significant antibacterial activities, highlighting their potential in antimicrobial research (Mulwad & Mayekar, 2007).

Amino Acid Research : The study of dihydrodipicolinate synthase from pea provides insights into lysine biosynthesis, with implications for biological research involving amino acids (Dereppe et al., 1992).

Chemical Synthesis and Applications

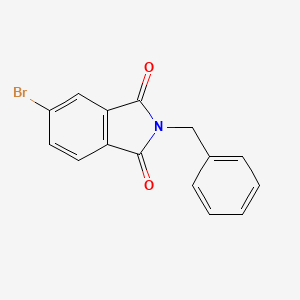

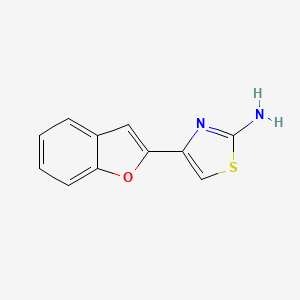

Ligand Chemistry : Research on sterically crowded isoindoline pincer ligands, involving the reaction of aminopyridines with phthalonitrile, contributes to the development of novel ligands in coordination chemistry (Dietrich et al., 2005).

Fluorescent Security Markers : The development of fluorescent nanoparticles from 6-alkoxy-2-amino-3,5-pyridinedicarbonitriles as security markers for paper documents is an innovative application in material science (Basta et al., 2014).

Physiological and Metabolic Effects

- Nutritional Studies in Animals : Effects of organic chromium sources on lipid metabolism, antioxidant status, and amino acid profiles in broilers highlight the metabolic implications of chromium compounds, including those related to aminoquinolines (Han et al., 2020).

Safety and Hazards

The safety data sheet for 6-Aminopicolinonitrile indicates that it is classified as Acute toxicity, oral (Category 4), H302 . This means it is harmful if swallowed. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to rinse cautiously with water for several minutes in case of contact with eyes (P305+P338+P351) .

Properties

IUPAC Name |

6-aminopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-4-5-2-1-3-6(8)9-5/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQSBNSABUZDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340374 | |

| Record name | 6-Aminopicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370556-44-8 | |

| Record name | 6-Aminopicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminopyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

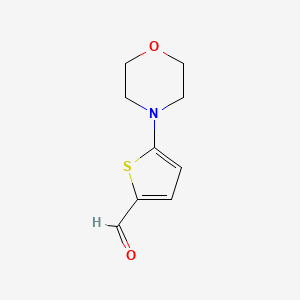

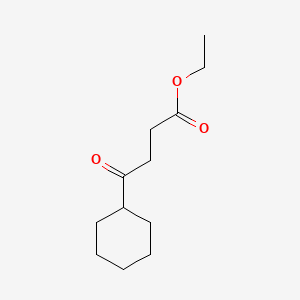

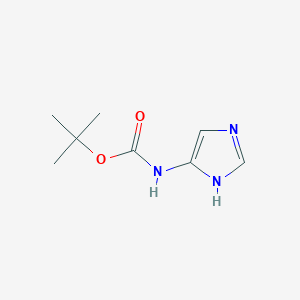

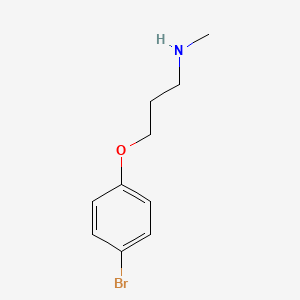

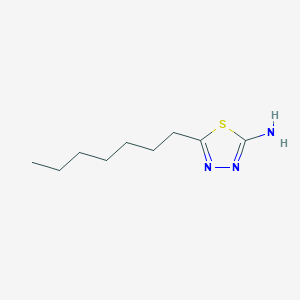

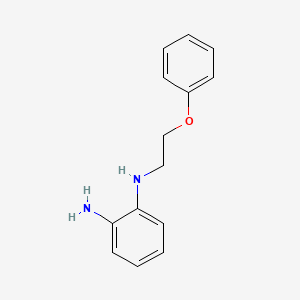

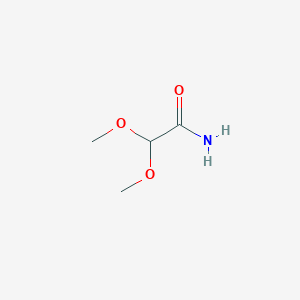

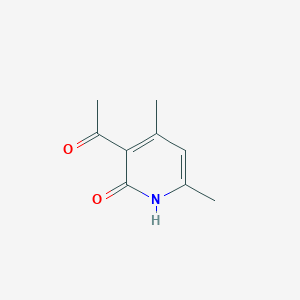

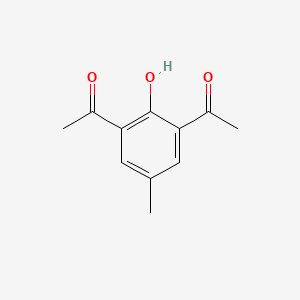

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetate](/img/structure/B1332300.png)

![{[4-(Difluoromethoxy)benzoyl]amino}acetic acid](/img/structure/B1332329.png)

![3-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1332330.png)